molecular formula C20H20N2O3 B2769919 1-ethyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 941923-34-8

1-ethyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2769919
CAS No.: 941923-34-8
M. Wt: 336.391
InChI Key: PFYRXSCZICTLGU-UHFFFAOYSA-N
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Description

1-ethyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with an isatin derivative under acidic conditions.

    Introduction of the Ethyl Groups: The ethyl groups can be introduced through alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate.

    Hydroxylation and Carboxamidation: The hydroxyl group at the 4-position and the carboxamide group at the 3-position can be introduced through selective hydroxylation and amidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group at the 2-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of quinoline-4,2-dione derivatives.

    Reduction: Formation of 4-hydroxyquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

1-ethyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biological processes.

    Signal Transduction Pathways: It may interfere with signal transduction pathways by inhibiting key kinases and other signaling molecules, leading to altered cellular responses.

    DNA Intercalation: The quinoline core can intercalate into DNA, disrupting DNA replication and transcription processes, which may contribute to its anticancer activity.

Comparison with Similar Compounds

1-ethyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can be compared with other similar compounds, such as:

    Quinoline: The parent compound, which lacks the ethyl and carboxamide groups, and has different biological activities.

    4-hydroxyquinoline: A derivative with a hydroxyl group at the 4-position, known for its antimicrobial properties.

    2-oxoquinoline: A derivative with a carbonyl group at the 2-position, studied for its potential as an anticancer agent.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-ethyl-N-(4-ethylphenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-3-13-9-11-14(12-10-13)21-19(24)17-18(23)15-7-5-6-8-16(15)22(4-2)20(17)25/h5-12,23H,3-4H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYRXSCZICTLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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